molecular formula C12H13N3OS2 B2636184 (2E)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 898656-94-5

(2E)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2636184
CAS No.: 898656-94-5
M. Wt: 279.38
InChI Key: PJCHMGYXLFNXHL-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, related compounds have been synthesized by heating 5-substituted 1,3,4-thiadiazol-2-amines and itaconic acid under solvent-free conditions or with the addition of acetic acid at 140—150°C . The resulting acids can be used as building blocks in the synthesis of new potentially biologically active heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a thiadiazole ring and a thiophene ring . The 1H NMR spectra exhibited signals characteristic of the thiadiazole ring at δ 149.3—157.8 and 157.2—171.0 and the signals for the two С=O groups at δ 171.8—173.6 .

Scientific Research Applications

Chemistry and Biochemistry of Acrylamides

Acrylamide, a chemical building block, has significant applications in synthesizing polyacrylamide, which is utilized across various industries such as soil conditioning, wastewater treatment, and laboratory research for protein separation via electrophoresis. The extensive study of acrylamide's effects on health and its presence in processed foods has sparked interest in its chemistry, biochemistry, and safety. This has led to research aiming to understand its formation, metabolism, and potential impact on human health better, with a focus on reducing its presence in the diet while maintaining food quality and safety (Friedman, 2003).

Analytical and Mechanistic Aspects

Investigations into the analytical and mechanistic aspects of acrylamide formation in food have led to significant advancements in understanding how acrylamide is produced during the cooking process, particularly in carbohydrate-rich foods. This research is critical for developing strategies to minimize acrylamide formation while preserving food quality. The link between acrylamide and the Maillard reaction has been a key focus, providing insights into potential pathways of formation and mitigation strategies (Taeymans et al., 2004).

Environmental Impact and Mitigation

The environmental fate of polyacrylamide-based flocculants, including their transfer, degradation, and potential for releasing toxic acrylamide monomers, has been an area of concern. Research into the environmental behavior of these compounds aims to understand their persistence and impact on ecosystems, leading to the development of more sustainable and less harmful alternatives for industrial applications (Guézennec et al., 2015).

Mitigation in Food Production

Exploring methods to reduce acrylamide levels in food, particularly in potato products, has been a critical area of research. This includes investigating the influence of raw material selection, processing conditions, and the addition of certain food ingredients that can reduce acrylamide formation. The goal is to achieve a balance between reducing potential health risks associated with acrylamide and maintaining the sensory and nutritional quality of food products (Medeiros Vinci et al., 2012).

Properties

IUPAC Name

(E)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS2/c1-8(2)11-14-15-12(18-11)13-10(16)6-5-9-4-3-7-17-9/h3-8H,1-2H3,(H,13,15,16)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCHMGYXLFNXHL-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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